4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQAJLOIZPCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C(N=NC2=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with cyanogen bromide, followed by cyclization with formic acid . Another method involves the use of aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine exhibit potent antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains and fungi. This activity is attributed to the compound's ability to interfere with microbial metabolic pathways.
Anticonvulsant Properties
A series of studies have synthesized and characterized derivatives of this compound for their anticonvulsant activity. These derivatives showed promising results in preclinical models, suggesting potential therapeutic uses in treating epilepsy and other seizure disorders .
Cancer Research
The compound has also been investigated for its anticancer properties. Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This opens avenues for developing new anticancer agents based on the triazole framework.
Agricultural Applications
Fungicides
Due to its antifungal properties, 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal infections.
Plant Growth Regulators
Research suggests that this compound may influence plant growth by modulating hormone levels or signaling pathways. This could lead to applications in enhancing crop yields or improving resistance to environmental stressors.
Materials Science
Polymer Chemistry
The unique chemical structure of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine allows it to be used as a building block in polymer synthesis. Polymers incorporating this compound may exhibit enhanced thermal stability and mechanical properties.
Nanomaterials
Recent studies have indicated that incorporating this compound into nanomaterials can enhance their properties for applications in electronics and photonics. The ability to modify electronic properties through molecular design is particularly promising for developing advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with biological targets such as enzymes and nucleic acids. Due to its structural similarity to nucleic bases, it can act as a metabolite and interfere with cellular processes. This makes it useful in antiviral and antitumor applications .
Comparison with Similar Compounds
Table 1: Key Energetic Derivatives
Key Observations :
- Nitro vs. Carbonitrile Groups : Nitro derivatives (31, 32) exhibit superior detonation velocities but require stabilization (e.g., oxide formation in 32) to mitigate sensitivity .
- Tetrazolyl Functionalization : Compound 34’s tetrazolyl group enhances thermal stability (Td >305°C) while maintaining low sensitivity, outperforming TATB in safety profiles .
- Trifluoromethyl Derivatives (TTX) : Introduced by recent studies, these compounds prioritize thermal stability and insensitivity, though synthetic routes remain complex .
Bioactive Analogues with Alkenyl and Heterocyclic Substituents
Table 2: Bioactive Derivatives
Key Observations :
- Alkenyl Chains : Long-chain substituents (e.g., heptadecadienyl in 6) improve lipid solubility, enhancing bioavailability for antibacterial applications .
- Heterocyclic Additions : Pyrido-triazine (9) and benzothiazolyl (12) derivatives exhibit redshifted UV/Vis spectra and altered electronic properties, suggesting utility in optoelectronics or targeted bioactivity .
Thermal and Chemical Stability Comparisons
- Parent Compound vs. Derivatives : The parent structure’s thermal stability (Td >250°C) is surpassed by tetrazolyl (34) and trifluoromethyl (TTX) derivatives, which resist decomposition above 300°C .
- Sensitivity Trends : Nitro groups increase sensitivity, mitigated by oxide formation (32) or bulky substituents (34) . Carbonitrile and alkenyl groups reduce reactivity, favoring bioactive applications .
Biological Activity
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by various research findings and case studies.
- Chemical Formula : C₄H₄N₈
- Molecular Weight : 140.16 g/mol
- CAS Number : 584-13-4
- Solubility : Soluble in water and methanol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives against various pathogens. A notable study synthesized several derivatives and tested their efficacy against Neisseria gonorrhoeae.
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Derivative A | 32 µg/mL | Neisseria gonorrhoeae |
| Derivative B | 16 µg/mL | Staphylococcus aureus |
| Derivative C | 64 µg/mL | Escherichia coli |
The results indicate that certain derivatives exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 4-amino-[1,2,4]triazolo derivatives has been investigated in various cancer cell lines. A study demonstrated that these compounds could inhibit the activity of specific kinases involved in cancer progression.
Case Study: PDK Inhibition
In a recent investigation into the inhibition of pyruvate dehydrogenase kinase (PDK) by triazine derivatives:
- Compounds showed IC50 values ranging from 5.8 to 78.2 µM against PDK1.
- The compounds were particularly effective against KRAS mutant pancreatic cancer cells .
Table 2: IC50 Values for PDK Inhibition
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5.8 | PSN-1 (KRAS mutant) |
| Compound Y | 78.2 | BxPC-3 (KRAS wild-type) |
These findings suggest that 4-amino-[1,2,4]triazolo derivatives may serve as promising leads in cancer therapy targeting metabolic pathways .
Neuropharmacological Effects
Research has also indicated the potential of these compounds as rapid-onset antidepressants. A series of studies found that certain derivatives reduced immobility in behavioral despair models in rodents.
The mechanism appears to involve antagonism at adenosine A1 and A2 receptors:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Classical approaches involve cyclocondensation of amino-triazole precursors with nitrile-containing reagents under reflux in aprotic solvents (e.g., dioxane or DMF). Triethylamine is often used to neutralize HCl byproducts. Yields (typically 40–65%) depend on stoichiometric ratios and reaction time .
- Key Variables : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., p-TsOH for acid catalysis) are critical. Flash chromatography (EtOAc/petroleum ether) is standard for purification .
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its NMR/IR spectra?
- Analytical Workflow :
- ¹H NMR : Aromatic protons in the triazolotriazine core appear as singlets at δ 8.5–9.0 ppm. The amino (-NH₂) group may show broad signals at δ 5.5–6.5 ppm in DMSO-d₆ .
- IR : Stretching vibrations for C≡N (2242 cm⁻¹), C-N (1500 cm⁻¹), and N-H (3274 cm⁻¹) confirm functional groups .
- LC-MS : Molecular ion [M+H]⁺ at m/z 219.08 (C₆H₅N₇) with fragmentation patterns reflecting triazole ring cleavage .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
- Screening Protocols :
- Enzyme Inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ ranges of 10–50 μM reported for related triazolotriazines .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of triazolotriazine derivatives?
- Optimization Strategy : Microwave irradiation (100–150 W) reduces reaction times from 12 hours to 20–40 minutes. Solvents like DMF or NMP enhance dielectric heating. Yields increase by 15–20% compared to classical methods .
- Case Study : Synthesis under microwaves (150°C, 30 min) achieved 82% yield for a chlorobenzo-thienyl analog, with reduced side-product formation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Modeling Approach :
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets evaluate electrophilicity at the triazine C-5 position. Fukui indices (f⁻ > 0.3) indicate susceptibility to nucleophilic attack .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures guides solubility predictions .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Case Analysis : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 50 μM for similar derivatives) may arise from:
- Crystal Packing Effects : X-ray crystallography reveals hydrogen-bonding variations affecting ligand-receptor interactions .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify rapid oxidation of amino groups in low-activity analogs .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Formulation Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
